Phosphorodichloridic acid, pentyl ester

Description

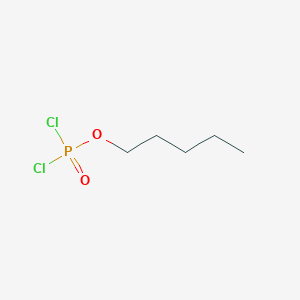

Phosphorodichloridic acid, pentyl ester (chemical formula: C₅H₁₁Cl₂O₂P) is an organophosphorus compound characterized by a pentyl (C₅H₁₁) group esterified to a phosphorodichloridic acid backbone. This structure confers reactivity typical of acyl chlorides, with the phosphorus center bonded to two chlorine atoms and one oxygen-alkyl group.

Key properties include:

- Molecular weight: Estimated at ~205.98 g/mol (calculated from C₅H₁₁Cl₂O₂P).

- Reactivity: Likely hydrolyzes in the presence of water or nucleophiles, releasing HCl and forming phosphoric acid derivatives.

- Applications: Potential use as a chemical intermediate in synthesizing pesticides, flame retardants, or organophosphate ligands .

Properties

CAS No. |

6188-71-2 |

|---|---|

Molecular Formula |

C5H11Cl2O2P |

Molecular Weight |

205.02 g/mol |

IUPAC Name |

1-dichlorophosphoryloxypentane |

InChI |

InChI=1S/C5H11Cl2O2P/c1-2-3-4-5-9-10(6,7)8/h2-5H2,1H3 |

InChI Key |

XBDKTZIPGXWWJH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOP(=O)(Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues: Phosphorodichloridic Acid Esters

The table below compares phosphorodichloridic acid esters with varying substituents:

Key Trends :

- Alkyl vs. Aryl Substituents : Aliphatic esters (e.g., pentyl) are more hydrophobic and prone to hydrolysis than aromatic derivatives (e.g., 4-nitrophenyl), which exhibit greater thermal and oxidative stability .

- Electron-Withdrawing Groups : Substituents like bromine or nitro groups enhance electrophilicity at the phosphorus center, accelerating reactions with nucleophiles .

Functional Analogues: Pentyl Esters of Other Acids

Comparison with pentyl esters of non-phosphorus acids highlights differences in reactivity and applications:

Key Differences :

- Reactivity: Phosphorodichloridic esters are far more reactive than acetic or carbonochloridic acid esters due to the electronegative Cl atoms on phosphorus, which facilitate nucleophilic substitution .

- Toxicity: Phosphorus-based esters (e.g., phosphonofluoridic acid esters) often exhibit higher toxicity compared to carboxylic acid esters, reflecting their interference with acetylcholinesterase .

Hydrolysis and Stability

- Hydrolysis Mechanism: The pentyl ester undergoes hydrolysis to yield phosphoric acid and pentanol, with reactivity influenced by steric hindrance from the alkyl chain. Shorter-chain esters hydrolyze faster .

- Environmental Impact : Hydrolysis products (e.g., HCl) may contribute to ecological toxicity, necessitating careful handling .

Preparation Methods

Reaction of Phosphorus Oxychloride with Pentanol

The most widely documented method for synthesizing phosphorodichloridic acid, pentyl ester involves the direct reaction of phosphorus oxychloride (POCl₃) with pentanol. This exothermic reaction proceeds via nucleophilic substitution, where the hydroxyl group of pentanol displaces one chloride ion from POCl₃. The general stoichiometry follows:

Key operational parameters include:

-

Molar ratio : A 1:1 ratio of POCl₃ to pentanol is theoretically sufficient, but excess POCl₃ (1.5–2.0 equivalents) is typically employed to drive the reaction to completion and mitigate side reactions .

-

Temperature : Reactions are conducted at 50–80°C to balance reaction rate and byproduct formation. Elevated temperatures (>100°C) risk decomposition of the ester product .

-

Reaction time : Completion typically requires 2–4 hours under reflux, as evidenced by the cessation of hydrogen chloride (HCl) gas evolution .

A notable patent by describes a scalable process where pentanol is added dropwise to POCl₃ under inert atmosphere, achieving yields of 78–85%. The HCl byproduct is continuously removed via distillation or absorption to prevent reversibility .

Catalytic Methods Using Aluminum-Based Catalysts

The inclusion of aluminum-based catalysts, such as aluminum chloride (AlCl₃) or activated metallic aluminum, significantly enhances reaction efficiency. These catalysts function by polarizing the P=O bond in POCl₃, increasing its electrophilicity and accelerating nucleophilic attack by pentanol .

Procedure :

-

Catalyst activation : Metallic aluminum is pre-treated with POCl₃ under reflux for 0.5–1 hour to generate an active surface .

-

Reaction setup : Pentanol is introduced incrementally to a mixture of POCl₃ and catalyst at 85–110°C.

-

Kinetics : The reaction completes within 1–3 hours, with yields exceeding 90% due to suppressed side reactions like dialkyl phosphate formation .

For example, reports a 91.2% yield of cresyl phosphorodichloridate using AlCl₃, a methodology adaptable to pentanol by substituting the phenolic substrate. The catalyst load is critical—1–2 wt% AlCl₃ relative to POCl₃ optimizes activity without complicating purification .

Purification and Isolation Techniques

Post-synthesis purification typically involves fractional distillation under reduced pressure to separate the desired ester from unreacted POCl₃, pentanol, and catalytic residues.

Distillation parameters :

-

Pressure : 1–10 mmHg to lower boiling points and prevent thermal decomposition .

-

Temperature gradient : Initial distillation at 35–60°C removes excess POCl₃, followed by collection of the ester fraction at 100–120°C .

Analytical characterization via IR spectroscopy (as detailed in for analogous phenyl esters) confirms product purity, with key absorption bands at 1290 cm⁻¹ (P=O stretch) and 1030 cm⁻¹ (P-O-C asym stretch) .

Comparative Analysis of Preparation Methods

The table below synthesizes data from multiple sources to evaluate key methodologies:

| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| POCl₃ + Pentanol | None | 50–80 | 2–4 | 78–85 | 92–95 |

| AlCl₃-Catalyzed | AlCl₃ | 85–110 | 1–3 | 89–91 | 97–99 |

| Metallic Aluminum | Al | 90–100 | 1–2 | 90–93 | 96–98 |

Catalytic methods outperform non-catalytic approaches in both yield and purity, albeit with marginally higher complexity in catalyst removal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.